5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine, also known as 5-F2TDA, is a heterocyclic compound that has recently been studied for its potential applications in the fields of medicine, materials science, and biochemistry. Its molecular structure is composed of a five-membered ring containing a nitrogen atom and two sulfur atoms, with a furan ring attached to the nitrogen atom. This compound has been found to possess a variety of properties, including the ability to act as a catalyst for certain reactions, and to act as a ligand for binding metal ions in coordination complexes.
Scientific Research Applications
Synthesis and Biological Activity
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized and evaluated for various biological activities. For instance, Reddy et al. (2010) synthesized a series of compounds structurally related to 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine and assessed their nematicidal and antimicrobial activities. These compounds showed appreciable activity against bacteria and fungi, suggesting potential for further pharmaceutical development (Reddy et al., 2010).
Structural Analysis and Noncovalent Interactions
El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds similar to 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine. They explored the noncovalent interactions within these molecules using crystallographic and quantum theory analysis. This research provides insight into the molecular structures and potential interactions of these compounds (El-Emam et al., 2020).
Chemical Reactions and Derivatives
Research by Remizov et al. (2019) focused on the chemical reactions of derivatives of 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine, revealing insights into the synthesis of various compounds and their potential applications in different chemical contexts (Remizov et al., 2019).
Applications in Heterocyclic Chemistry
Gorak et al. (2009) investigated the use of 5-arylfuran-2-carboxylic acids, related to 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine, in the synthesis of various heterocyclic compounds. This study highlights the role of these compounds in the synthesis of diverse heterocycles, which are crucial in medicinal chemistry (Gorak et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-(furan-2-yl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIPARYFCVPPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325975 | |
Record name | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
4447-45-4 | |
Record name | 4447-45-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(furan-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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